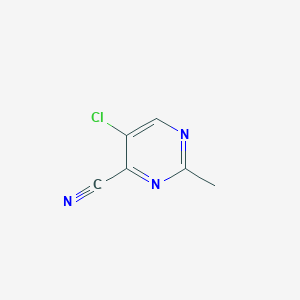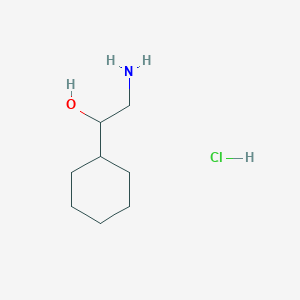
14-Iodotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Iodotetradecanoic acid typically involves the iodination of tetradecanoic acid. One common method is the halogenation of tetradecanoic acid using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the production of byproducts. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
14-Iodotetradecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Esterification: Formation of esters.
Scientific Research Applications
14-Iodotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Utilized in studies involving fatty acid metabolism and as a probe for investigating lipid-related processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other iodinated compounds
Mechanism of Action
The mechanism of action of 14-Iodotetradecanoic acid involves its incorporation into biological membranes and interaction with lipid-related enzymes. The iodine atom can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity. It can also serve as a radiolabel for tracking and imaging studies, providing insights into lipid metabolism and distribution .
Comparison with Similar Compounds
Similar Compounds
- 12-Iodododecanoic acid
- 13-Iodotridecanoic acid
- Myristic acid (Tetradecanoic acid)
Comparison
14-Iodotetradecanoic acid is unique due to the presence of the iodine atom at the 14th carbon position, which imparts distinct chemical and physical properties compared to its non-iodinated counterpart, myristic acid. The iodinated derivatives, such as 12-Iodododecanoic acid and 13-Iodotridecanoic acid, share similar properties but differ in the position of the iodine atom, affecting their reactivity and applications .
Properties
CAS No. |
71736-21-5 |
|---|---|
Molecular Formula |
C14H27IO2 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
14-iodotetradecanoic acid |
InChI |
InChI=1S/C14H27IO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |
InChI Key |
PGUIWAWDJYGLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)
![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)


![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
